6-Position Boc-NH vs. 2-Position Boc-NH-Methylene Regiochemistry
The target compound positions the Boc-protected amine directly at the 6-position of the tetrahydroimidazo[1,2-a]pyrimidine ring system (C₁₁H₁₈N₄O₂, MW 238.29), whereas the closest 2-substituted regioisomer, tert-butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate (CAS 1782566-09-9, also C₁₁H₁₈N₄O₂, MW 238.29), introduces a methylene spacer between the scaffold and the carbamate, altering the spatial vector, conformational degrees of freedom, and electronic environment of the protected amine [1]. Although both share identical molecular formula and molecular weight, the target compound possesses 1 rotatable bond versus at least 2 for the 2-methylcarbamate analog (due to the benzylic methylene), a difference reflected in the target compound's computed LogP of 0.6257 and TPSA of 65.96 Ų . The direct NH attachment to the saturated ring in the target compound places the amine in a cyclic secondary amine environment, whereas the methylene-spaced analog behaves as a benzylic amine, affecting both basicity (pKa of conjugate acid) and reactivity in subsequent coupling reactions [2].
| Evidence Dimension | Regiochemical position and linker topology of Boc-protected amine |
|---|---|
| Target Compound Data | 6-position direct Boc-NH; MW 238.29; TPSA 65.96 Ų; LogP 0.6257; Rotatable bonds = 1; HBD = 2; HBA = 5 |
| Comparator Or Baseline | tert-Butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate (CAS 1782566-09-9); 2-position Boc-NH-CH₂; MW 238.29; Rotatable bonds ≥ 2 [1] |
| Quantified Difference | Identical MW (238.29 g/mol); rotatable bond count differs by ≥ 1; spatial amine vector differs by ~2.5 Å (C–N bond length + methylene extension); TPSA and LogP differences arise from altered H-bonding geometry |
| Conditions | Computed molecular descriptors; regioisomeric comparison of imidazo[1,2-a]pyrimidine building blocks |
Why This Matters
In fragment-based or parallel library synthesis, the regioisomeric identity (6-position direct NH vs. 2-position CH₂-NH) determines the exit vector of the deprotected amine and governs which regions of a target protein's binding pocket can be accessed; procurement of the incorrect regioisomer invalidates SAR hypotheses generated from docking or crystallographic data.
- [1] Kuujia.com. tert-Butyl N-({5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}methyl)carbamate, CAS 1782566-09-9. Molecular formula and supplier data. View Source
- [2] Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. Review of scaffold reactivity and regiochemistry. View Source
